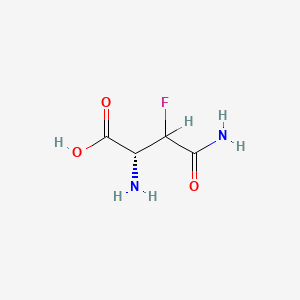

![molecular formula C20H38N8O7 B1258191 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid](/img/structure/B1258191.png)

2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

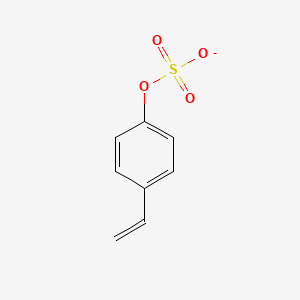

2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid is a recently discovered anti-infective compound produced by the bacterium Streptomyces sp. K01-0509. It is the most potent known inhibitor of the Type III Secretion System (TTSS) of Gram-negative bacteria, with an IC50 of 14 nM . The TTSS is a protein secretion and translocation apparatus utilized by many pathogenic Gram-negative bacteria as their primary virulence mechanism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The biosynthesis of 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid involves a complex pathway encoded by a gene cluster that includes 26 open reading frames spanning 51.2 kb . This cluster encodes a chimeric multimodular polyketide synthase, a nonribosomal peptide synthetase, and enzymes responsible for the biosynthesis of the unusual aminomalonyl-acyl carrier protein extender unit and the signature carbamoylated cyclic guanidine . The total synthesis of this compound has been achieved through a lengthy process involving 33 steps in the longest linear synthetic sequence .

Industrial Production Methods: Currently, there is no large-scale industrial production method for this compound due to its complex biosynthesis and the scarcity of the natural product. Research is ongoing to develop more efficient synthetic routes and potential biotechnological production methods .

Analyse Des Réactions Chimiques

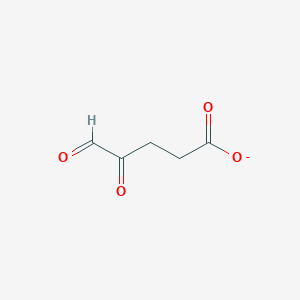

Types of Reactions: 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure, featuring a carbamoylated cyclic guanidine moiety, an alkyl chain moiety, and an L-Ala-L-Val moiety, allows it to participate in these reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products Formed: The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in modified guanidine moieties .

Applications De Recherche Scientifique

2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid has significant scientific research applications due to its potent inhibition of the Type III Secretion System. It is used in studies related to bacterial virulence and infection mechanisms . Additionally, this compound is being investigated for its potential therapeutic applications in treating infections caused by Gram-negative bacteria, including Escherichia coli, Salmonella spp., Yersinia spp., Chlamydia spp., Vibrio spp., and Pseudomonas spp .

Mécanisme D'action

2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid exerts its effects by inhibiting the Type III Secretion System of Gram-negative bacteria. This system is essential for the virulence of many pathogenic bacteria, as it allows them to inject effector proteins into host cells, leading to infection . By inhibiting this system, this compound effectively reduces the virulence of these bacteria, making them less capable of causing disease .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to 2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid include other guadinomines such as Guadinomine A, Guadinomine C1, Guadinomine C2, and Guadinomine D . These compounds share a common carbamoylated cyclic guanidine moiety but differ in their alkyl chain and amino acid moieties .

Uniqueness: this compound is unique among its analogs due to its higher potency as a Type III Secretion System inhibitor. For example, Guadinomine D, which has an acylated amine at a specific position, is 1000-fold less potent than this compound . This makes this compound particularly valuable for research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C20H38N8O7 |

|---|---|

Poids moléculaire |

502.6 g/mol |

Nom IUPAC |

2-[2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoylamino]-3-methylbutanoic acid |

InChI |

InChI=1S/C20H38N8O7/c1-8(2)15(18(33)34)27-16(31)9(3)25-17(32)14(22)11(21)4-5-12(29)13(30)6-10-7-28(20(24)35)19(23)26-10/h8-15,29-30H,4-7,21-22H2,1-3H3,(H2,23,26)(H2,24,35)(H,25,32)(H,27,31)(H,33,34) |

Clé InChI |

YLQGBTCZCVMFGN-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(CCC(C(CC1CN(C(=N1)N)C(=O)N)O)O)N)N |

Synonymes |

guadinomine B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Pyrrolidinebutanamide, N-[(4-chlorophenyl)methyl]-2-formyl-g-oxo-, (2S)-](/img/structure/B1258108.png)

![4-[3-[4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)propoxy]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1258119.png)

![Pyrido[4,3-d]pyrimidine](/img/structure/B1258125.png)

![3,4,5-Trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1258131.png)